molecular formula C17H13N5 B1455687 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine CAS No. 1306738-72-6

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B1455687
CAS No.: 1306738-72-6
M. Wt: 287.32 g/mol
InChI Key: KEHRXYBHYYBHGR-UHFFFAOYSA-N
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Description

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C17H13N5 and a molecular weight of 287.32 g/mol This compound is characterized by its fused-ring structure, which includes both pyrazole and triazine rings

Properties

IUPAC Name

3,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c18-16-15(13-9-5-2-6-10-13)20-21-17-14(11-19-22(16)17)12-7-3-1-4-8-12/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHRXYBHYYBHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazine with benzaldehyde derivatives in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters .

Chemical Reactions Analysis

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fused-ring structure and the presence of phenyl groups, which contribute to its distinct chemical and physical properties.

Biological Activity

3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine, a compound with the molecular formula C₁₇H₁₃N₅ and CAS number 1306738-72-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₇H₁₃N₅
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 1306738-72-6
  • Hazard Classification : Irritant

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, which share structural similarities with this compound, exhibit significant antitumor activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of kinase pathways that are crucial for tumor growth and survival .

Kinase Inhibition

One of the prominent biological activities associated with this compound is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling processes. The inhibition of specific kinases can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents. For example, certain studies have highlighted the compound's potential as an Aurora-A kinase inhibitor, which is vital in cell cycle regulation .

Anti-inflammatory Properties

In addition to its antitumor effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This activity is particularly relevant in conditions characterized by chronic inflammation where inflammatory mediators exacerbate disease progression. Research has indicated that similar compounds can modulate inflammatory pathways and reduce cytokine production .

Study 1: Anticancer Activity Assessment

A study conducted on various pyrazolo derivatives demonstrated that this compound exhibited potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to induce apoptosis through caspase activation pathways.

Study 2: Kinase Inhibition Profile

Another study focused on the compound's ability to inhibit Aurora-A kinase. The results indicated that it effectively reduced kinase activity in vitro and showed promise in enhancing the efficacy of existing chemotherapeutic agents in preclinical models.

Study 3: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory effects found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of inflammation. This suggests potential therapeutic applications in diseases characterized by excessive inflammation.

Comparative Analysis Table

Activity Mechanism Reference
AntitumorInduction of apoptosis
Kinase InhibitionTargeting Aurora-A kinase
Anti-inflammatoryModulation of cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine
Reactant of Route 2
3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine

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